molecular formula C9H10IN3 B8631120 7-iodo-1,6-dimethylindazol-3-amine

7-iodo-1,6-dimethylindazol-3-amine

Cat. No.: B8631120
M. Wt: 287.10 g/mol
InChI Key: ZQMGBTXNMKPCIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-iodo-1,6-dimethylindazol-3-amine typically involves the iodination of 1,6-dimethyl-1H-indazole-3-amine. One common method includes the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under mild conditions . The reaction proceeds through electrophilic substitution, where the iodine atom is introduced at the 7-position of the indazole ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

7-iodo-1,6-dimethylindazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 7-iodo-1,6-dimethylindazol-3-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of specific enzymes, leading to the disruption of cellular processes essential for cancer cell survival and proliferation. For example, it may inhibit indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in tryptophan metabolism, thereby modulating the immune response and exerting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The iodine substituent can participate in specific interactions and reactions that are not possible with other halogens, making this compound valuable for research and development .

Properties

Molecular Formula

C9H10IN3

Molecular Weight

287.10 g/mol

IUPAC Name

7-iodo-1,6-dimethylindazol-3-amine

InChI

InChI=1S/C9H10IN3/c1-5-3-4-6-8(7(5)10)13(2)12-9(6)11/h3-4H,1-2H3,(H2,11,12)

InChI Key

ZQMGBTXNMKPCIB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)C(=NN2C)N)I

Origin of Product

United States

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